molecular formula C27H27N3O B13367985 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol

7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol

Cat. No.: B13367985
M. Wt: 409.5 g/mol
InChI Key: ZZGALCYCZPTXOI-UHFFFAOYSA-N
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Description

7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core substituted with a piperazinyl group and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazinyl group is then introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles. The phenyl rings are typically added via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings and the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases, and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol involves its interaction with specific molecular targets. The piperazinyl group can interact with various receptors or enzymes, modulating their activity. The phenyl rings and quinolinol core contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Methylphenyl)(4-phenyl-1-piperazinyl)methyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinol core with a piperazinyl group and phenyl rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C27H27N3O/c1-20-9-11-22(12-10-20)26(24-14-13-21-6-5-15-28-25(21)27(24)31)30-18-16-29(17-19-30)23-7-3-2-4-8-23/h2-15,26,31H,16-19H2,1H3

InChI Key

ZZGALCYCZPTXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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